molecular formula C14H9NO3S B11846912 4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-62-1

4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11846912
CAS No.: 90034-62-1
M. Wt: 271.29 g/mol
InChI Key: WTYPYDBNAWFHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that features a quinoline core with a thiophene ring and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a suitable quinoline derivative in the presence of a cyclizing agent such as acetic anhydride . The reaction conditions often require heating and the use of solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and thiophene derivatives, which can exhibit different biological activities.

Scientific Research Applications

4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-2-(thiophen-2-yl)-1,4-dihydroquinoline-6-carboxylic acid is unique due to its specific combination of a quinoline core with a thiophene ring and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

90034-62-1

Molecular Formula

C14H9NO3S

Molecular Weight

271.29 g/mol

IUPAC Name

4-oxo-2-thiophen-2-yl-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C14H9NO3S/c16-12-7-11(13-2-1-5-19-13)15-10-4-3-8(14(17)18)6-9(10)12/h1-7H,(H,15,16)(H,17,18)

InChI Key

WTYPYDBNAWFHDY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.